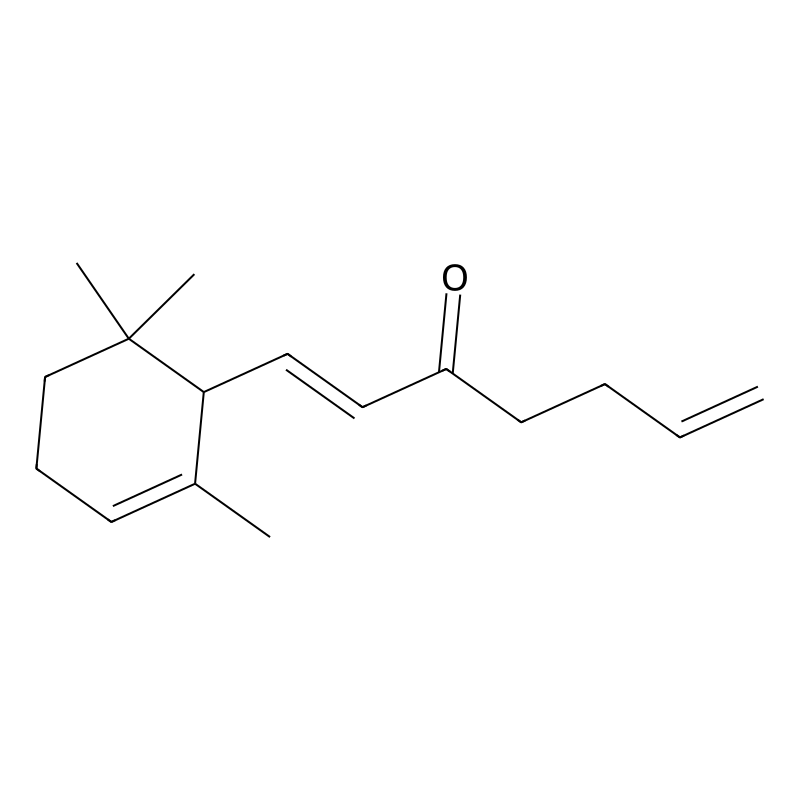Allyl alpha-ionone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
1 ml in 1 ml 90% alcohol; 1 ml in 8 ml 70% alcohol (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Antimicrobial Activity:
Some studies have investigated the potential antimicrobial properties of Allyl Alpha-Ionone. One study published in the "Journal of Agricultural and Food Chemistry" found that Allyl Alpha-Ionone exhibited antifungal activity against various fungal strains, including those responsible for food spoilage (). However, further research is needed to determine its efficacy and safety for practical applications.
Insecticidal Potential:
Limited research suggests Allyl Alpha-Ionone might possess insecticidal properties. A study published in "Pesticide Biochemistry and Physiology" reported that Allyl Alpha-Ionone displayed repellent activity against certain mosquito species (). However, more research is required to understand its effectiveness and potential impact on non-target organisms.
Allyl alpha-ionone is a synthetic compound belonging to the ionone family, characterized by its distinctive floral and fruity aroma. Its chemical structure can be described as 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-one, with the molecular formula C₁₆H₂₄O and a molecular weight of approximately 232.36 g/mol . The compound is primarily used in the fragrance industry due to its pleasant scent, which resembles that of violets and other floral notes.
- Generally recognized as safe (GRAS) for use in food by the Flavor and Extract Manufacturers Association ( FEMA) [].
- However, as with any compound, caution and following recommended handling procedures are essential to avoid potential irritation or allergic reactions.
Current Research
- Research on AAI primarily focuses on its applications in flavor and fragrance development.
- Studies on its potential biological properties are scarce and inconclusive at this time.
- Hydrogenation: The unsaturated double bonds can be hydrogenated to yield saturated products.
- Oxidation: Allyl alpha-ionone can be oxidized to form hydroxylated derivatives or other functional groups.
- Nucleophilic Addition: The carbonyl group in the ketone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
These reactions are significant for modifying the compound's properties for specific applications in fragrances and potentially in pharmaceuticals .
Research indicates that allyl alpha-ionone exhibits low acute toxicity, with median lethal doses (LD50) ranging from 2000 to 10000 mg/kg body weight in animal studies . It has been shown to possess antimicrobial properties and may act as a skin sensitizer in some individuals. In dermatological assessments, it has been noted for its potential to cause allergic reactions in sensitive populations . The compound's lipophilicity suggests it is readily absorbed through biological membranes, leading to systemic availability after exposure .
Allyl alpha-ionone can be synthesized through several methods:
- Aldol Condensation: This method involves the reaction of suitable aldehydes and ketones under basic conditions to form larger carbon skeletons, which can then be cyclized.
- Isomerization: Starting from beta-ionone or other related compounds, isomerization can yield allyl alpha-ionone through controlled heating or catalytic processes.
- Direct Synthesis from Precursors: Utilizing specific precursors like cyclohexanones and allylic halides under acidic conditions can lead directly to allyl alpha-ionone.
These synthesis methods allow for the production of allyl alpha-ionone with varying degrees of purity and yield depending on the conditions used .
Allyl alpha-ionone is primarily used in:
- Fragrance Industry: It is a key ingredient in perfumes and scented products due to its appealing aroma.
- Flavoring Agents: It is utilized in food products to impart floral notes.
- Cosmetics: Commonly found in lotions, creams, and other beauty products for its scent and potential skin benefits.
Additionally, its antimicrobial properties may lead to applications in personal care products aimed at enhancing skin health .
Allyl alpha-ionone shares structural similarities with several other compounds within the ionone family. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Beta-Ionone | Contains a similar cyclohexene ring but lacks an allylic group | More common in nature; less floral than allyl alpha-ionone |
| Alpha-Isomethyl Ionone | Similar structure but with a methyl group instead of an allylic chain | Known for its strong violet scent |
| Methyl Ionone | A mixture of geometric isomers; simpler structure | Widely used in fragrances but less complex aroma |
| Gamma-Ionone | Contains a longer carbon chain than allyl alpha-ionone | Less floral; more fruity aroma |
Allyl alpha-ionone's unique combination of floral notes and structural features distinguishes it from these similar compounds, making it particularly valuable in fragrance formulations .
Physical Description
Solid
colourless to yellow liquid with a fruity, woody odou
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
0.926-0.935
Melting Point
<25°C
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1545 of 1593 companies (only ~ 3% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Use Classification
Flavoring Agents -> JECFA Flavorings Index







